![molecular formula C22H31N5O3 B2776932 N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049457-66-0](/img/structure/B2776932.png)
N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C22H31N5O3 and its molecular weight is 413.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, also known by its CAS number 1049457-66-0, is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on receptor interactions, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H31N5O3 with a molecular weight of 413.5 g/mol. The structural components include:
- Ethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
- Pyrrole moiety : Known for its role in various biological activities.
- Piperazine ring : Often associated with CNS activity.
1. Receptor Interaction
The compound has been studied for its interaction with various receptors, particularly dopamine receptors. In a study examining structure-activity relationships (SAR), it was found that modifications to the piperazine core and the aryl ether groups significantly influenced its affinity for dopamine receptors, specifically D3 and D2 receptors.
Compound ID | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
---|---|---|---|
1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |
3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |
This table illustrates the varying degrees of receptor activity based on structural modifications .
2. Central Nervous System Effects
Research indicates that compounds similar to this compound exhibit significant effects on the central nervous system (CNS). For example, in locomotor activity tests in rodents, certain analogs demonstrated antidepressant-like effects without significant locomotion changes at varying doses . This suggests a potential therapeutic profile for mood disorders.
3. Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of the compound. In a study involving rats:
- Intravenous administration : Half-life t1/2 was approximately 1.3 hours.
- Oral administration : t1/2 increased to about 2.6 hours with a bioavailability of approximately 35.6% .
These findings indicate that the compound may be suitable for further development as an oral medication.
Case Study 1: Antidepressant Potential
A recent study synthesized various derivatives of amphetamine-like compounds and assessed their potential as antidepressants. The results indicated that certain modifications led to enhanced serotonin transporter (SERT) inhibition and norepinephrine transporter (NET) affinity, which are critical pathways in mood regulation .
Case Study 2: Selectivity Profile
Another investigation focused on the selectivity of related compounds against multiple receptors associated with CNS disorders. The selectivity profile revealed moderate affinity for serotonin receptors while showing minimal interaction with other targets like NMDA receptors . This selectivity is essential for minimizing side effects and enhancing therapeutic efficacy.
特性
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c1-4-30-20-10-6-5-8-17(20)24-22(29)21(28)23-16-19(18-9-7-11-26(18)3)27-14-12-25(2)13-15-27/h5-11,19H,4,12-16H2,1-3H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZTXEYVAZASDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。